molecular formula C7H16N2 B087352 N-Ethylpiperidin-3-amine CAS No. 1249848-14-3

N-Ethylpiperidin-3-amine

Cat. No.: B087352
CAS No.: 1249848-14-3
M. Wt: 128.22 g/mol
InChI Key: FUTMGJAGTIOOIF-UHFFFAOYSA-N
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Description

N-Ethylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the third position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylpiperidin-3-amine typically involves the alkylation of piperidine with ethylamine. One common method is the reductive amination of 3-piperidone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Ethylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

N-Ethylpiperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity. For example, this compound derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Comparison with Similar Compounds

    N-Methylpiperidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-Propylpiperidin-3-amine: Similar structure but with a propyl group instead of an ethyl group.

    N-Ethylpiperidine: Lacks the amine group at the third position.

Uniqueness: N-Ethylpiperidin-3-amine is unique due to the presence of both an ethyl group and an amine group at specific positions on the piperidine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-ethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTMGJAGTIOOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611908
Record name N-Ethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249848-14-3
Record name N-Ethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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